molecular formula C13H19ClN2O3 B1340097 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220037-90-0

4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1340097
CAS No.: 1220037-90-0
M. Wt: 286.75 g/mol
InChI Key: CWJHUKYOSWLCSX-UHFFFAOYSA-N
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Description

4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The nitrophenoxy group attached to the piperidine ring further enhances its chemical reactivity and potential for various applications .

Preparation Methods

The synthesis of 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-nitrophenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 4-[2-(4-Nitrophenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and receptor-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    4-(2-Nitrophenoxy)piperidine hydrochloride: Similar in structure but with different substitution patterns on the piperidine ring.

    4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride: Another isomer with the nitrophenoxy group in a different position.

    Piperidine hydrochloride: The parent compound without the nitrophenoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-[2-(4-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-1-3-13(4-2-12)18-10-7-11-5-8-14-9-6-11;/h1-4,11,14H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJHUKYOSWLCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-90-0
Record name Piperidine, 4-[2-(4-nitrophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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